molecular formula C17H14FN5O B4504897 3,4-dihydroisoquinolin-2(1H)-yl[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone

3,4-dihydroisoquinolin-2(1H)-yl[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B4504897
M. Wt: 323.32 g/mol
InChI Key: MCIIFJHTJBLNNM-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinolin-2(1H)-yl[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone is a heterocyclic organic compound featuring a dihydroisoquinoline core linked via a methanone bridge to a fluorinated phenyl ring substituted with a tetrazole group. This structural combination confers unique physicochemical properties, such as enhanced metabolic stability (due to the tetrazole moiety, a bioisostere for carboxylic acids) and improved lipophilicity from the fluorine atom .

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[4-fluoro-2-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O/c18-14-5-6-15(16(9-14)23-11-19-20-21-23)17(24)22-8-7-12-3-1-2-4-13(12)10-22/h1-6,9,11H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIIFJHTJBLNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=C(C=C(C=C3)F)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps, starting with the preparation of the dihydroisoquinoline core This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the dihydroisoquinoline structurecycloaddition reaction involving azides and nitriles under thermal or catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroisoquinolin-2(1H)-yl[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The dihydroisoquinoline core can be oxidized to form isoquinoline derivatives.

    Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: The fluoro-substituted phenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include isoquinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

3,4-Dihydroisoquinolin-2(1H)-yl[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used as a probe to study enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. The dihydroisoquinoline core can interact with enzymes and receptors, modulating their activity. The tetrazole ring can enhance binding affinity and selectivity through hydrogen bonding and electrostatic interactions. The fluoro-substituted phenyl group can contribute to the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s biological and chemical profiles can be contextualized by comparing it to structurally related analogs. Key differences arise from substituent variations on the phenyl ring and the nature of the heterocyclic groups. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Biological Activity Key Differences
3,4-Dihydroisoquinolin-2(1H)-yl[4-(dimethylamino)phenyl]methanone () Dimethylamino group at phenyl position 4 Antimicrobial, anticancer potential Lacks fluorine and tetrazole; dimethylamino enhances electron-donating properties, altering receptor binding .
1-(8-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone () Bromine at isoquinoline position 8 Not specified; bromine increases molecular weight and steric hindrance Replaces phenyl-methanone with ethanone; bromine modifies reactivity .
3,4-Dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone () Thiazole ring with methoxyanilino substituent Anticancer, antimicrobial Thiazole replaces tetrazole; methoxy group impacts solubility and hydrogen bonding .
(4-Fluorophenyl)(1H-imidazol-2-yl)methanone () Fluorophenyl and imidazole groups Cancer and infectious disease targets Imidazole instead of tetrazole; fluorine enhances lipophilicity .
BT44 () Sulfonyl and trifluoromethyl groups Neuroprotective (Parkinson’s disease) Sulfonyl and trifluoromethyl substituents alter steric and electronic profiles .

Key Insights:

Fluorine vs. Other Substituents: Fluorine in the target compound increases lipophilicity and metabolic stability compared to dimethylamino () or methoxy groups (). This enhances blood-brain barrier penetration, relevant for neuroactive compounds .

Tetrazole vs. Other Heterocycles : Tetrazole’s bioisosteric role (replacing carboxylic acids) distinguishes it from thiazole () or imidazole (). Tetrazoles improve stability under physiological conditions but may reduce hydrogen-bonding capacity compared to nitrogen-rich heterocycles .

Spirocyclic and Piperazine Derivatives: Compounds like (3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone () exhibit neuroprotective effects due to spirocyclic frameworks, highlighting how core modifications influence target specificity .

Research Findings and Mechanistic Insights

  • Antimicrobial Activity : Analogs with thiazole or imidazole groups (Evidences 9, 15) show potent antimicrobial effects, suggesting the target compound’s tetrazole moiety may similarly disrupt microbial enzyme activity .
  • Neuroprotection: Spirocyclic dihydroisoquinoline derivatives () modulate GluN2C receptors, implying the target compound’s fluorophenyl-tetrazole system could be optimized for CNS applications .

Biological Activity

3,4-Dihydroisoquinolin-2(1H)-yl[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone, a compound with a complex structure, has garnered attention in recent years for its potential biological activities. This article aims to explore the biological activity of this compound through various studies, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C23H21FN2O
  • IUPAC Name : this compound

The structure of the compound includes a dihydroisoquinoline core, which is known for its diverse pharmacological properties. The presence of a fluorine atom and a tetrazole group enhances its biological interactions.

Antifungal Activity

Research has shown that derivatives of 3,4-dihydroisoquinolin-2(1H)-yl compounds exhibit significant antifungal activity. In a study evaluating 24 compounds against seven phytopathogenic fungi, certain derivatives demonstrated activity comparable to standard antifungal agents. For instance:

  • Fusarium oxysporum sp. showed up to 91.7% inhibition with specific derivatives, indicating strong antifungal potential .

Antitumor Effects

In vitro studies have indicated that compounds within this class may possess antitumor properties. For example, one study noted that certain 3,4-dihydroisoquinoline derivatives inhibited cell proliferation in various cancer cell lines. The mechanisms involved include:

  • Induction of apoptosis
  • Inhibition of cell cycle progression

Neuroprotective Properties

The neuroprotective effects of 3,4-dihydroisoquinolin-2(1H)-yl compounds have also been explored, particularly in models of neurodegenerative diseases such as Parkinson's disease. These compounds may exert their effects through:

  • Modulation of neurotransmitter systems
  • Reduction of oxidative stress in neuronal cells

Case Study 1: Antifungal Efficacy

A study published in 2013 evaluated the antifungal activity of various 3,4-dihydroisoquinolin-2(1H)-yl derivatives against phytopathogenic fungi. The results indicated that several compounds exhibited higher efficacy than traditional treatments .

Case Study 2: Neuroprotective Mechanisms

In another investigation focusing on neuroprotection, researchers found that specific derivatives could protect dopaminergic neurons from apoptosis induced by neurotoxic agents. The study highlighted the potential for these compounds in treating neurodegenerative conditions .

Table 1: Antifungal Activity of Selected Compounds

Compound IDFungal StrainInhibition (%)Comparison Standard
Compound AFusarium oxysporum91.7TBZ (100%)
Compound BFusarium oxysporum f.sp74.6CH (63.2%)

Table 2: Neuroprotective Effects in Cell Models

Compound IDCell ModelApoptosis Rate (%)Mechanism
Compound CDopaminergic NeuronsReduced by 50%Antioxidant Activity
Compound DCortical NeuronsReduced by 40%Neurotransmitter Modulation

Q & A

Q. Methodology :

  • Core Synthesis : The dihydroisoquinoline core is typically synthesized via the Pictet-Spengler reaction , involving condensation of phenethylamine derivatives with aldehydes under acidic conditions (e.g., TFA or HCl) .
  • Methanone Linkage : A Friedel-Crafts acylation introduces the 4-fluoro-2-(tetrazol-1-yl)phenyl group, using Lewis acids like AlCl₃ to activate the carbonyl .
  • Tetrazole Installation : The tetrazole ring is formed via 1,3-dipolar cycloaddition between nitriles and sodium azide, often requiring high temperatures or microwave assistance .
  • Purification Challenges : Silica gel chromatography is standard, but polar tetrazole moieties may cause tailing. Reverse-phase HPLC (e.g., C18 columns with acetonitrile/water gradients) improves resolution .

How can rotational isomers in NMR spectra complicate structural characterization, and what strategies resolve these discrepancies?

Q. Data Contradiction Analysis :

  • Cause : Rotational isomers (e.g., from restricted rotation around the methanone bond) split peaks in 1H^1H and 13C^13C NMR spectra, mimicking impurities .
  • Resolution :
    • Variable Temperature NMR : Heating the sample (e.g., 50–80°C) reduces rotational barriers, coalescing split signals .
    • 2D NMR Techniques : NOESY or ROESY identifies spatial correlations between protons, distinguishing isomers .
    • Computational Modeling : DFT calculations predict energy barriers for rotation, aiding assignment .

What in vitro assays are optimal for evaluating this compound’s enzyme inhibitory activity, and how are false positives mitigated?

Q. Experimental Design :

  • Assay Selection :
    • Fluorometric Assays : Use fluorogenic substrates (e.g., acetylthiocholine for cholinesterase inhibition) to quantify activity in real-time .
    • SPR or ITC : Surface plasmon resonance/isothermal titration calorimetry measure binding kinetics to targets like GluN2C or ERα .
  • Controls :
    • Counter-Screens : Test against related enzymes (e.g., BChE vs. AChE) to confirm specificity .
    • Solvent Blanks : DMSO concentrations ≤1% prevent interference with protein stability .

How does the 4-fluoro and tetrazol-1-yl substitution pattern influence bioactivity compared to analogs?

Q. Structure-Activity Relationship (SAR) :

  • Fluorine : Enhances metabolic stability and membrane permeability via reduced CYP450 metabolism. In estrogen receptor studies, fluorine increased binding affinity by 30% compared to non-fluorinated analogs .
  • Tetrazole : Mimics carboxylic acid bioisosteres, improving solubility and hydrogen-bonding with targets (e.g., GluN2C potentiators showed 5-fold higher potency vs. carboxylate analogs) .
  • Comparative Data : Bromo/chloro substituents on the phenyl ring (e.g., compounds 156–157 in ) reduced IC₅₀ values by 2–3×, suggesting halogen size impacts steric complementarity .

What computational strategies predict this compound’s binding mode to targets like ERα or GluN2C?

Q. Advanced Modeling :

  • Docking Workflow :
    • Glide/SP : Rigid-receptor docking with OPLS-AA force fields identifies high-affinity poses. Glide’s XP mode penalizes desolvation of charged groups (critical for tetrazole interactions) .
    • MD Simulations : AMBER or GROMACS refines poses, assessing stability over 100-ns trajectories .
  • Validation :
    • Co-crystallization : ERα complex structures (PDB: 8DU9) confirm computational predictions, with RMSD <1.0 Å .
    • Enrichment Studies : Glide 2.5 achieved 3× higher enrichment than FlexX in virtual screens, reducing false negatives .

How can low yields in the final coupling step be optimized without compromising purity?

Q. Synthesis Optimization :

  • Reaction Conditions :
    • Catalyst Screening : Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings improves aryl-amine bond formation .
    • Solvent Effects : DMF enhances tetrazole solubility but may require scavengers (e.g., polymer-bound TBD) to prevent side reactions .
  • Scale-Up : Continuous flow reactors (e.g., microfluidic chips) reduce reaction times from hours to minutes and improve reproducibility .

What stability issues arise during storage, and how are they addressed?

Q. Stability Studies :

  • Degradation Pathways :
    • Hydrolysis : Tetrazole rings degrade in aqueous buffers (pH >7). Lyophilization or storage in anhydrous DMSO at -80°C mitigates this .
    • Photooxidation : Fluorophenyl groups are susceptible; amber vials and inert atmospheres (N₂) are recommended .
  • Analytical Monitoring : UPLC-MS tracks degradation products, with thresholds set at ≥95% purity .

What advanced techniques validate target engagement in cellular models?

Q. Biological Evaluation :

  • Cellular Assays :
    • FRET/BRET : Quantify real-time interactions (e.g., ERα dimerization in MCF-7 cells) .
    • CRISPR Knockouts : Confirm on-target effects by comparing wild-type vs. GluN2C-deficient neurons .
  • Off-Target Profiling : Kinase panels (e.g., Eurofins DiscoverX) identify unintended interactions, reducing attrition in later stages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dihydroisoquinolin-2(1H)-yl[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone
Reactant of Route 2
Reactant of Route 2
3,4-dihydroisoquinolin-2(1H)-yl[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.